Tetraethylene glycol

Thermophysical Properties Solvent Selection Process Engineering

Tetraethylene glycol (TEG, also referred to as TTEG or PEG-4), a linear polyether with the molecular formula C₈H₁₈O₅, is a colorless, high-boiling, viscous liquid. Characterized by its ether-alcohol structure and high hygroscopicity, it serves as a critical industrial solvent, chemical intermediate, and hydrophilic linker.

Molecular Formula C8H18O5
Molecular Weight 194.23 g/mol
CAS No. 125481-05-2
Cat. No. B160287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraethylene glycol
CAS125481-05-2
Synonymstetraethylene glycol
Molecular FormulaC8H18O5
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCO)O
InChIInChI=1S/C8H18O5/c9-1-3-11-5-7-13-8-6-12-4-2-10/h9-10H,1-8H2
InChIKeyUWHCKJMYHZGTIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.15 M
Miscible with water /1.0X10+6 mg/L/ at 20 °C
Insoluble in benzene, toluene, or gasoline
Soluble in ethanol, ethyl ether, carbon tetrachloride, dioxane
Miscible with methanol

Structure & Identifiers


Interactive Chemical Structure Model





Tetraethylene Glycol (CAS 125481-05-2) Procurement Guide: Thermophysical Properties, Industrial Applications, and Vendor Specifications


Tetraethylene glycol (TEG, also referred to as TTEG or PEG-4), a linear polyether with the molecular formula C₈H₁₈O₅, is a colorless, high-boiling, viscous liquid [1]. Characterized by its ether-alcohol structure and high hygroscopicity, it serves as a critical industrial solvent, chemical intermediate, and hydrophilic linker [2]. Its physical properties—including high boiling point (~327 °C) and dynamic viscosity (~58.3 cP at 20 °C)—make it particularly well-suited for high-temperature applications where lower ethylene glycol oligomers would evaporate or degrade [3].

Why Tetraethylene Glycol Cannot Be Readily Substituted with Triethylene or Pentaethylene Glycol: A Physicochemical Rationale


While all polyethylene glycol (PEG) oligomers share a common chemical backbone, their performance in demanding applications is dictated by chain-length-dependent thermophysical properties. Substituting tetraethylene glycol (n=4) with triethylene glycol (n=3) or pentaethylene glycol (n=5) will demonstrably alter process efficiency and outcome. The difference in molecular weight and ethoxy unit count directly impacts key performance indicators, including vapor pressure, viscosity, and solvent selectivity [1]. For example, the lower boiling point of triethylene glycol (~287 °C) can lead to increased solvent loss via evaporation in high-temperature processes, while the higher viscosity of pentaethylene glycol can impede mass transfer or complicate fluid handling [2]. The following quantitative evidence guide details these critical differentiators.

Quantitative Evidence for Tetraethylene Glycol Selection: A Comparator-Based Analysis of Viscosity, Selectivity, Safety, and Purity


Chain-Length-Dependent Viscosity and Boiling Point Dictate Suitability for High-Temperature Processes

Tetraethylene glycol (TeEG) demonstrates a quantifiable increase in viscosity and boiling point relative to triethylene glycol (TriEG), which is critical for applications requiring low volatility and high-temperature stability. Data from authoritative sources show a boiling point of 327.3 °C for TeEG, which is approximately 40 °C higher than the 287.4 °C boiling point of TriEG [1]. Similarly, the dynamic viscosity of TeEG is reported as 58.3 cP at 20 °C, representing a more than 20% increase over the 48 cP viscosity of TriEG at the same temperature [2]. This establishes TeEG as a preferred solvent for high-temperature extraction, resin synthesis, and heat transfer where lower glycols would be more prone to evaporative loss.

Thermophysical Properties Solvent Selection Process Engineering

Defined Substrate Specificity for Polyethylene Glycol Dehydrogenase (PEGDH) with Km = 10 mM

Tetraethylene glycol is a defined substrate for polyethylene glycol dehydrogenase (PEGDH), exhibiting a Michaelis-Menten constant (Km) of 10 mM . This specific enzymatic interaction is not universally applicable to all PEG oligomers and has implications for its use as a linker in PROTAC (Proteolysis Targeting Chimera) design. The Km value provides a quantitative measure of the enzyme's affinity for the tetraethylene glycol chain, a parameter that can influence the in vivo stability and clearance of PEGylated therapeutics. In contrast, other PEG linkers like PEG2 (diethylene glycol) or PEG6 (hexaethylene glycol) may exhibit different Km values or act as substrates for different enzymes, directly affecting the pharmacokinetic profile of the final conjugate.

PROTAC Linker Bioconjugation Enzymology

Selective Extraction of Aromatic Hydrocarbons Validated by Liquid-Liquid Equilibrium (LLE) Data

Tetraethylene glycol (TTEG) is a well-established and highly efficient solvent for the extraction of aromatic hydrocarbons from aliphatic mixtures. Its performance is quantitatively validated by extensive Liquid-Liquid Equilibrium (LLE) studies. For the system heptane + o-xylene + TTEG, experimental LLE data were modeled with high accuracy using the Othmer-Tobias correlation, yielding an average root-mean-square (rms) deviation of only 0.002 in TTEG mass fraction in the extract phase over a temperature range of 293 K to 313 K [1]. This high selectivity is a key advantage over other glycol ether solvents and forms the basis of the Udex and Tetra extraction processes used in petrochemical refining [2].

Aromatics Extraction Liquid-Liquid Equilibrium Process Solvent

High Oral LD50 (>25,000 mg/kg) Confirms Superior Mammalian Safety Profile

Tetraethylene glycol exhibits exceptionally low acute mammalian toxicity. The oral LD50 in rats is reported to be 30,000 mg/kg . In a separate study, the oral LD50 was found to be >25,000 mg/kg in both male and female rats [1]. This low toxicity profile is consistent with the trend across the ethylene glycol series, where larger oligomers are proportionally less acutely toxic than smaller ones like diethylene glycol (DEG) or ethylene glycol (EG) [2]. Furthermore, the U.S. EPA has concluded that there are no toxicological endpoints of concern, exempting tetraethylene glycol from residue tolerance requirements [3].

Toxicology Safety Data Procurement

Standardized Gas Chromatographic Method for Impurity Profiling (ASTM E2409)

The quality and purity of tetraethylene glycol can be reliably assessed using ASTM International Standard Test Method E2409. This gas chromatographic method is specifically designed for the determination of glycol impurities in Mono-, Di-, Tri-, and Tetraethylene Glycol [1]. The method has a validated working range for impurities from 5 to 3000 mg/kg, with a Limit of Detection (LOD) of 22 mg/kg and a Limit of Quantitation (LOQ) of 73 mg/kg [2]. This standardized analytical protocol provides a consistent and verifiable basis for comparing the purity of tetraethylene glycol from different vendors, ensuring that procurement decisions are based on rigorous, industry-accepted metrics.

Quality Control Analytical Chemistry Specifications

Reduced Solvent Loss in Gas Dehydration Compared to Triethylene Glycol Mixtures

In natural gas dehydration processes, the use of tetraethylene glycol (TREG) in a mixture with triethylene glycol (TEG) has been shown to reduce overall solvent loss. A patent describes that using a mixture of TEG and TREG as the solvent reduces the amount of solvent lost to the dehydrated gas stream in comparison to using pure triethylene glycol [1]. The mixture can contain from approximately 10 wt. % to approximately 30 wt. % of tetraethylene glycol, with an example composition of about 20 wt. % TREG [2]. This reduction in solvent carryover translates directly to lower operating costs and improved process efficiency.

Natural Gas Processing Dehydration Process Optimization

Optimal Research and Industrial Applications for Tetraethylene Glycol Based on Quantified Performance


High-Temperature Solvent for Aromatic Extraction (Udex/Tetra Process)

The combination of a high boiling point (327.3 °C) and high selectivity for aromatics, as validated by LLE data with a model deviation of just 0.002, makes tetraethylene glycol the optimal choice for high-temperature extraction of benzene, toluene, and xylenes (BTX) from reformate streams. Its low volatility minimizes solvent loss during regeneration, improving process economics and safety compared to lower glycols like triethylene glycol [1].

PROTAC Linker in Targeted Protein Degradation Research

The defined chain length of tetraethylene glycol (PEG4) and its specific interaction with polyethylene glycol dehydrogenase (Km = 10 mM) make it a valuable linker in the synthesis of PROTACs. This specific length has been shown in many studies to provide an optimal spatial arrangement for the formation of the ternary complex required for ubiquitination and subsequent proteasomal degradation of the target protein [1]. Researchers should select tetraethylene glycol over other PEG linkers when the desired linker length and metabolic profile align with the known properties of PEG4.

Performance Additive in Triethylene Glycol Gas Dehydration Units

As a performance additive, tetraethylene glycol (TREG) at concentrations of 10-30 wt.% in triethylene glycol (TEG) dehydration solutions demonstrably reduces solvent loss to the dried gas stream. This application leverages the low vapor pressure of tetraethylene glycol to enhance the efficiency and reduce the operating costs of established natural gas processing infrastructure [1].

Low-Toxicity Solvent and Humectant in Specialty Formulations

Given its exceptionally low acute oral toxicity (LD50 > 25,000 mg/kg in rats) and EPA exemption from tolerance requirements, tetraethylene glycol is a safer alternative to diethylene glycol and ethylene glycol for applications in cosmetics, inks, and certain pharmaceutical formulations where human exposure is possible. Its high hygroscopicity and solvent power are leveraged while maintaining a superior toxicological safety margin [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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